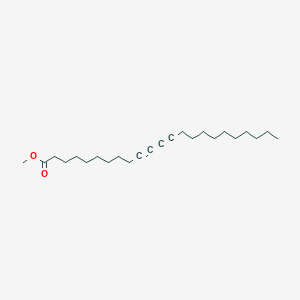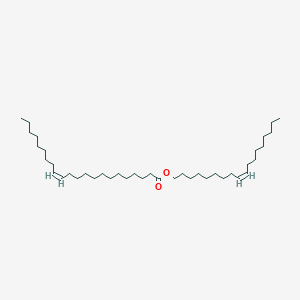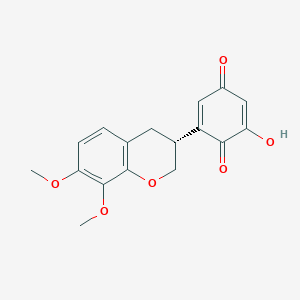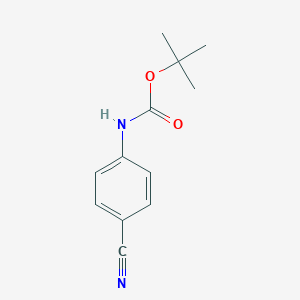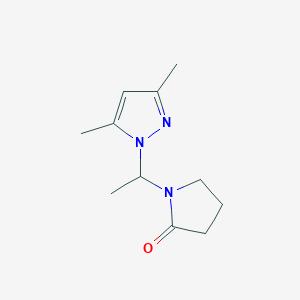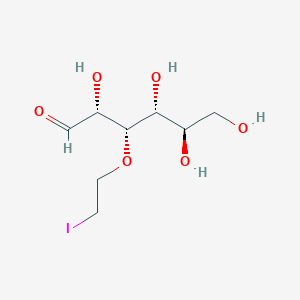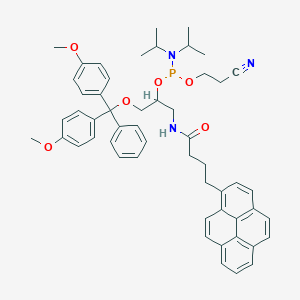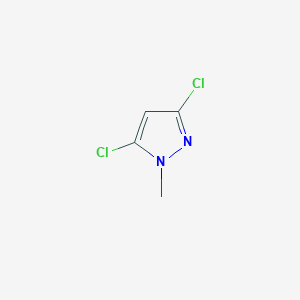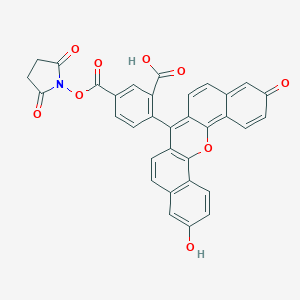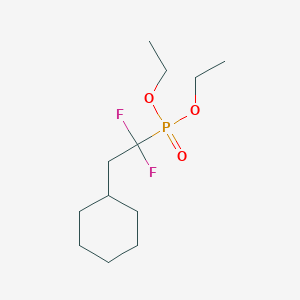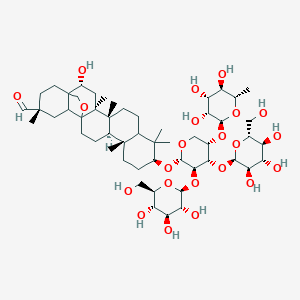
Cyclamiretin A rgga
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamiretin A rgga, also known as cyclamiretin A 3-O-rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside, is a complex glycoside compound. It is derived from natural sources and has been studied for its various bioactive properties. The compound is known for its potential therapeutic applications and its unique chemical structure, which includes multiple sugar moieties attached to a core aglycone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclamiretin A rgga involves multiple steps, starting from the isolation of the core aglycone. The glycosylation reactions are carried out under specific conditions to ensure the correct attachment of sugar moieties. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclamiretin A rgga undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.
Reduction: Reduction reactions can modify the glycoside moieties, leading to changes in solubility and stability.
Substitution: Substitution reactions can occur at specific positions on the sugar moieties, resulting in the formation of new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a model for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: It has been investigated for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Cyclamiretin A rgga exhibits promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Cyclamiretin A rgga involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its bioactive effects. For example, it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Cyclamiretin A rgga can be compared with other glycoside compounds, such as:
Cyclamiretin B: Similar in structure but with different sugar moieties, leading to distinct bioactivities.
Cyclamiretin C: Another analog with variations in the aglycone core, resulting in unique properties.
The uniqueness of this compound lies in its specific glycosylation pattern and the resulting bioactive properties, which make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2R,4S,5R,10S,13R,14R,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSZIZBAIJBKZ-LHQJIGRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151625-81-9 |
Source


|
| Record name | Cyclamiretin A rgga | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151625819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
